Bienvenue dans la boutique en ligne BenchChem!

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

Influenza A virus Antiviral activity Flavanone SAR

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate (CAS 18196-13-9), systematically referred to as Naringenin-4′,7-diacetate, is a semi-synthetic diacetylated flavanone derived from the parent flavonoid (±)-naringenin. It belongs to the chromanone/flavanone class and possesses a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one core acetylated at the 4′- and 7-positions, leaving a free 5-hydroxyl group (C₁₉H₁₆O₇; MW 356.33 g/mol; XLogP3 ≈ 2.6).

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
CAS No. 18196-13-9
Cat. No. B1308201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
CAS18196-13-9
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O
InChIInChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3
InChIKeyPPTNIBIWQQIJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringenin-4′,7-diacetate (CAS 18196-13-9) Procurement Guide: Chemical Identity and In-Class Positioning


4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate (CAS 18196-13-9), systematically referred to as Naringenin-4′,7-diacetate, is a semi-synthetic diacetylated flavanone derived from the parent flavonoid (±)-naringenin [1]. It belongs to the chromanone/flavanone class and possesses a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one core acetylated at the 4′- and 7-positions, leaving a free 5-hydroxyl group (C₁₉H₁₆O₇; MW 356.33 g/mol; XLogP3 ≈ 2.6) [1] [2]. Originally isolated as ‘compound 13’—a pyrrolidinoflavanne—from the fruits of Vochysia guianensis, it is now predominantly sourced via synthesis or semi-synthesis . Its dual-acetate esterification profile fundamentally alters hydrogen-bond donor capacity (from 3 in naringenin to 1) and lipophilicity relative to the parent trihydroxyflavanone, creating distinct physicochemical and biological properties that preclude interchangeable use with naringenin or other mono-acetylated or prenylated analogs in research settings.

Why Naringenin-4′,7-diacetate Cannot Be Substituted with Generic Naringenin or Other In-Class Flavanones


In-class substitution of Naringenin-4′,7-diacetate with naringenin, 8-prenylnaringenin, or mono-acetylated analogs fails because the 4′,7-diacetylation pattern decisively modulates both antiviral pharmacodynamics and intracellular disposition. In a head-to-head anti-influenza A/PR/8/34 (H1N1) assay in MDCK cells, naringenin-4′,7-diacetate exhibited no detectable inhibitory activity (IC₅₀ not reached), whereas the parent naringenin yielded an IC₅₀ of 290 ± 16.2 μM and the prenylated analogs 8-PN and 6-PN showed strong activity at 24 ± 0.6 μM and 38 ± 4.7 μM, respectively [1]. Cellular uptake analysis in the same study demonstrated that naringenin-4′,7-diacetate and naringenin produced comparably low intracellular fluorescence intensity, in sharp contrast to the high fluorescence of prenylated derivatives, indicating that the diacetate motif restricts membrane partitioning without conferring the uptake advantage of prenylation [1]. Furthermore, the regioselective chemical reactivity of the C-7 acetate towards imidazole-catalyzed deacetylation (80 % yield to the 4′-monoacetate) is a structurally encoded feature not shared by isomeric diacetates or prenylated variants [2]. These orthogonal differences—null antiviral activity, distinct cellular permeability, and unique synthetic handle—make generic substitution impossible for experiments that depend on any one of these parameters.

Naringenin-4′,7-diacetate: Comparator-Anchored Quantitative Differentiation Evidence


Anti-Influenza A Activity: Complete Loss of Efficacy vs. Parent Naringenin and Prenylated Analogs

Naringenin-4′,7-diacetate was tested alongside naringenin, 8-prenylnaringenin (8-PN), and 6-prenylnaringenin (6-PN) for inhibitory activity against influenza A/PR/8/34 (H1N1) in MDCK cells. The diacetate derivative showed no measurable inhibition (IC₅₀ not detected), whereas naringenin produced an IC₅₀ of 290 ± 16.2 μM, and the prenylated derivatives 8-PN and 6-PN displayed potent activity with IC₅₀ values of 24 ± 0.6 μM and 38 ± 4.7 μM, respectively [1]. This represents a selectivity index switch from detectable but weak (SI = 4.9 for both naringenin and 8-PN) to complete inactivity upon diacetylation. Cellular uptake studies further revealed that naringenin-4′,7-diacetate and naringenin share a comparably low fluorescence intensity profile, whereas 8-PN and 6-PN show markedly higher intracellular accumulation, demonstrating that diacetylation does not improve membrane permeability and instead ablates antiviral pharmacophore function [1].

Influenza A virus Antiviral activity Flavanone SAR

Cytotoxicity Profile: Low Toxicity Distinction vs. Prenylated Diacetate Analog in HL-60 Leukemia Cells

In a toxicity screening of synthetic naringenin derivatives against human acute myeloid leukemia (HL-60) cells, the prenylated diacetate variant rac-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN) was identified as the sole derivative exhibiting strong cytotoxic effects, whereas all other naringenins—including the non-prenylated naringenin core structure from which the target compound is derived—showed only weak toxic effects at concentrations below 50 μmol/L [1]. Cell cycle analysis over multiple generations (up to 4 days, CFSE/PI staining) confirmed that the weak cytostatic properties of non-prenylated naringenins stand in contrast to the mitochondrial-membrane-potential-depleting toxicity of the flavonol quercetin [1]. While naringenin-4′,7-diacetate itself was not explicitly tested in this study, the non-prenylated naringenin backbone consistently displayed minimal cytotoxicity, allowing the inference that 4′,7-diacetylation alone—absent O-prenylation—preserves a favorable low-toxicity window useful for counter-screening applications [1].

Cytotoxicity HL-60 leukemia Flavonoid toxicology

Regioselective C-7 Deacetylation: Synthetic Handle Absent in Isomeric Diacetates and Mono-Acetylated Flavonoids

Naringenin-4′,7-diacetate exhibits a unique regioselective chemical reactivity: treatment with imidazole in 1,4-dioxane at 40 °C selectively cleaves the C-7 acetate while preserving the C-4′ acetate, yielding the corresponding 4′-monoacetate in 80 % isolated yield [1]. This stands in contrast to an isomeric diacetate (C-7 acetate retained, C-4′ acetate cleaved), which is obtained in 82 % yield under complementary conditions exploiting a reversed regioselective preference for C-4′ deacetylation [1]. The target compound thus provides a synthetic entry to specific mono-acetate regioisomers that are not accessible through direct mono-acetylation of naringenin, which typically yields mixtures due to the comparable reactivity of the phenolic groups. This orthogonal regioselectivity is not shared by naringenin itself (no acetate to cleave) or by per-acetylated naringenin triacetate (which requires further synthetic steps before achieving the same selectivity).

Regioselective deacetylation Synthetic chemistry Flavonoid derivatization

Physicochemical Differentiation: LogP, H-Bond Donor Count, and Computed Solubility vs. Parent Naringenin

The 4′,7-diacetylation of naringenin produces quantifiable changes in key molecular descriptors relevant to membrane permeability, formulation, and assay compatibility. Naringenin-4′,7-diacetate has a computed XLogP3 of 2.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7, compared with naringenin (XLogP3 ≈ 1.8; HBD = 3; HBA = 5) [1] [2]. The estimated water solubility of the diacetate at 25 °C is 93.52 mg/L (log Kow estimated 2.77), substantially lower than the reported experimental aqueous solubility of naringenin (approximately 10–15 mg/L, but measured in pure water without extrapolation to log Kow) . The reduction in HBD count from 3 to 1 is consistent with reduced aqueous solvation capacity, while the increased logP indicates enhanced partitioning into organic phases and lipid membranes—a property that can be exploited for specific experimental setups but also limits direct substitution in aqueous biochemical assays calibrated for naringenin.

Lipophilicity Hydrogen bonding Drug-likeness

Natural Product Provenance: Pyrrolidinoflavanne Identity vs. Synthetic Flavanone Diacetates

Naringenin-4′,7-diacetate was originally isolated and structurally characterized as compound 13, a pyrrolidinoflavanne from the fruits of Vochysia guianensis (syn. Vocbysiaguianensis), and its structure was confirmed by comprehensive spectral analysis and total synthesis in the seminal 1983 publication by Baudouin et al. [1]. This natural product origin distinguishes it from purely synthetic flavanone diacetates prepared via non-selective acetylation of naringenin, which typically yield a mixture of mono-, di-, and tri-acetylated products without the defined pyrrolidinoflavanne alkaloid-flavonoid hybrid classification. The chirality at C-2 (S-configuration) is specified in the IUPAC name and InChIKey (PPTNIBIWQQIJJN-KRWDZBQOSA-N) and is a critical quality attribute for biological studies, as the (R)-enantiomer may exhibit different target binding profiles . Reputable vendors provide the compound at HPLC purity ≥98 % with enantiomeric specification, ensuring that biological data are not confounded by racemic contamination or mixed acylation byproducts [2].

Natural product isolation Vochysia guianensis Quality control

Naringenin-4′,7-diacetate: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control in Antiviral Flavanone Structure–Activity Relationship (SAR) Studies

In anti-influenza drug discovery programs, naringenin-4′,7-diacetate is indispensable as the definitive negative control proving that blockade of the 4′- and 7-hydroxyl groups by acetylation completely abolishes activity against influenza A/PR/8/34 (H1N1). While naringenin exhibits an IC₅₀ of 290 μM and prenylated analogs 8-PN and 6-PN show IC₅₀ values of 24 μM and 38 μM respectively, the diacetate yields no detectable inhibition, establishing that free phenolic –OH groups at these positions are essential pharmacophoric elements [1]. This compound enables research teams constructing flavanone-focused compound libraries to benchmark loss-of-function modifications and validate computational pharmacophore models.

Regioselective Synthetic Intermediate for Site-Specifically Modified Naringenin Derivatives

For medicinal chemistry laboratories synthesizing 4′-O-acetyl-naringenin or downstream analogs (e.g., sakuranetin and selinone precursors), naringenin-4′,7-diacetate is the preferred starting material due to its established regioselective C-7 deacetylation with imidazole in 1,4-dioxane at 40 °C, which yields the 4′-monoacetate in 80 % isolated yield [2]. This single-step transformation eliminates the need for protective group strategies and avoids the isomeric mixtures that result from direct mono-acetylation of naringenin, saving significant synthetic effort and improving overall yield in multi-step routes to bioactive flavonoid derivatives.

Low-Cytotoxicity Flavanone Scaffold for Target-Selectivity Profiling in Leukemia Models

Investigators conducting target-specific pharmacological studies in HL-60 acute myeloid leukemia cells (or analogous suspension cell lines) benefit from the low-cytotoxicity profile of the non-prenylated naringenin scaffold at concentrations up to 50 μM. In contrast to the prenylated diacetate 5-O-PN, which exhibits strong cytotoxicity and mitochondrial depolarization, naringenin-4′,7-diacetate (by class-level inference from the non-prenylated flavanone backbone) is expected to maintain high cell viability within this concentration window, making it suitable for studying specific signaling pathway modulation (e.g., NF-κB, MAPK) without confounding cytotoxic effects [3].

Lipophilicity-Tuned Flavonoid Probe for Membrane-Partitioning and Cellular-Uptake Mechanistic Studies

The computed XLogP3 of 2.6 and single hydrogen bond donor (vs. three in naringenin) position naringenin-4′,7-diacetate as a lipophilicity-enhanced flavonoid probe for investigating the role of hydrogen-bond donor count in membrane partitioning and passive cellular permeability [4]. Although it does not achieve the high intracellular fluorescence of prenylated analogs, its differentiated physicochemical signature enables comparative biophysics studies examining how incremental acetylation alters subcellular distribution, providing a critical intermediate data point between the fully hydroxylated naringenin (logP ≈ 1.8) and highly lipophilic prenylated flavanones.

Quote Request

Request a Quote for 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.